N-(((2R,3R,4R,5S)-3,4,5-Trihydroxypiperidin-2-YL)methyl)acetamide
Description
N-(((2R,3R,4R,5S)-3,4,5-Trihydroxypiperidin-2-yl)methyl)acetamide is a piperidine-derived compound characterized by a hydroxyl-rich stereochemistry and an acetamide side chain. Its molecular formula is C9H18N2O4 (MW: 218.25 g/mol), with a piperidin-2-yl core substituted with three hydroxyl groups at positions 3, 4, and 5, and an acetamide group at the methylene-linked position 2 .
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-[[(2R,3R,4R,5S)-3,4,5-trihydroxypiperidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C8H16N2O4/c1-4(11)9-2-5-7(13)8(14)6(12)3-10-5/h5-8,10,12-14H,2-3H2,1H3,(H,9,11)/t5-,6+,7-,8-/m1/s1 |
InChI Key |
CHPVVUHEWNQOBM-ULAWRXDQSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O |
Canonical SMILES |
CC(=O)NCC1C(C(C(CN1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-1,2-dideoxynojirimycin typically involves a stereoselective approach. One common method starts with the nucleophilic ring opening of an epoxide or a cyclic sulfate obtained from a key intermediate.
Industrial Production Methods: Industrial production of 2-Acetamido-1,2-dideoxynojirimycin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of protecting groups and selective deprotection steps is crucial to ensure the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-1,2-dideoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 2-Acetamido-1,2-dideoxynojirimycin, such as ureido derivatives and other functionalized iminosugars .
Scientific Research Applications
2-Acetamido-1,2-dideoxynojirimycin has a wide range of scientific research applications:
Mechanism of Action
2-Acetamido-1,2-dideoxynojirimycin exerts its effects by inhibiting hexosaminidases. It mimics the transition state of the enzyme’s natural substrate, thereby binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition disrupts the degradation of glycoproteins and glycolipids, leading to therapeutic effects in conditions where these processes are dysregulated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Acetamides
N-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-2-yl]acetamide (IFG)
- Structure : Shares the piperidine backbone and acetamide group but differs in substituents: a hydroxymethyl group at position 5 and hydroxyls at positions 3 and 4 (stereochemistry: 2R,3R,4S,5R) .
- Molecular Formula : C8H16N2O4 (MW: 218.13 g/mol).
- Key Differences : Lacks the 6-methyl group present in the target compound but includes a hydroxymethyl group, enhancing hydrophilicity.
6-Acetamido-6-deoxy-castanospermine
- Structure : A polyhydroxylated piperidine alkaloid analog with an acetamide at position 4.
- Key Differences : Contains a fused bicyclic structure (indolizidine) and additional hydroxyl groups, which increase binding affinity to glycosidase enzymes compared to the simpler piperidine scaffold of the target compound .
Pyran/Piperidine Hybrids and Glycosylated Analogs
AVR-25
- Structure : A chitohexaose analog with two acetamide groups on a pyran ring and a cyclohexyl ether substituent .
- Function : Binds to TLR4’s dimerization site, inhibiting inflammatory signaling.
- Key Differences : The larger carbohydrate scaffold and cyclohexyl group confer distinct target specificity compared to the smaller piperidine-based target compound.
N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Sulfonamide and Triazole Derivatives
2-(1-(Isopropylsulfonyl)piperidin-4-yl)-N-annulenyl Acetamides (6b, 6c, 6d)
- Structure : Piperidine-linked acetamides with sulfonamide and annulenyl substituents .
- Function : Potent soluble epoxide hydrolase (sEH) inhibitors.
- Key Differences : The sulfonamide group and bulky annulenyl substituents enhance enzyme binding but reduce water solubility compared to the hydroxyl-rich target compound.
Triazole-Linked Acetamides (11d, 11e)
Pyridine-Based Acetamides (e.g., 5RGX, 5RH2)**
- Structure : Pyridine rings substituted with acetamide and aromatic groups .
- Function : SARS-CoV-2 main protease inhibitors with binding affinities < −22 kcal/mol.
- Key Differences : The pyridine ring engages HIS163 in the protease active site, whereas the target compound’s hydroxylated piperidine may favor polar targets like lectins or TLRs.
Structural and Functional Comparison Table
Biological Activity
N-(((2R,3R,4R,5S)-3,4,5-trihydroxypiperidin-2-YL)methyl)acetamide is a compound derived from trihydroxypiperidine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies and provides a comprehensive analysis of its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₅N₃O₅
- Molecular Weight : 203.22 g/mol
- Chirality : The compound has multiple chiral centers contributing to its stereochemistry.
Research indicates that compounds derived from trihydroxypiperidine exhibit various biological activities, including:
- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of certain bacteria and fungi.
- Neuroprotective Effects : There is evidence suggesting that these compounds may protect neuronal cells from damage due to oxidative stress.
Antioxidant Activity
A study conducted by demonstrated that trihydroxypiperidine derivatives possess significant antioxidant properties. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them and preventing cellular damage.
Antimicrobial Activity
Research highlighted in indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound's structure allows it to penetrate bacterial cell walls and disrupt essential metabolic processes.
Neuroprotective Effects
According to findings from , the compound has shown promise in protecting neuronal cells in models of neurodegenerative diseases. The protective effects are attributed to its ability to modulate oxidative stress and inflammatory pathways.
Case Study 1: Antioxidant Efficacy
In a controlled study involving cellular models exposed to oxidative stress, treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls. The results suggest a dose-dependent relationship between the concentration of the compound and its protective effects.
| Concentration (µM) | Oxidative Stress Marker Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Case Study 2: Antimicrobial Testing
In vitro tests on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Q & A
Q. Table 1: Key Spectral Parameters
| Technique | Key Parameters/Peaks | Reference |
|---|---|---|
| -NMR | δ 3.5–4.5 ppm (piperidinyl H, CHNH) | |
| -NMR | δ 170–175 ppm (C=O), 60–70 ppm (C–O) | |
| FTIR | 1650 cm (amide C=O stretch) |
Basic: How can synthetic routes for this compound be optimized?
Methodological Answer:
Key considerations for synthesis:
- Protecting Groups: Use temporary protecting groups (e.g., acetyl or benzyl) for hydroxyls to prevent side reactions during piperidine ring formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysis: Employ palladium or enzyme-mediated catalysis for stereoselective C–N bond formation .
- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/methanol eluent) or HPLC to track intermediates .
Q. Table 2: Example Reaction Conditions
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine formation | DMF, 80°C, 12 h, Pd(OAc) catalyst | 65–70% | |
| Acetamide coupling | CHCl, RT, EDCI/HOBt activation | 85% |
Basic: What protocols ensure compound stability and purity during storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation/hydrolysis .
- Purity Validation: Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/ACN gradient) to detect impurities (<0.5% threshold) .
- Lyophilization: For long-term stability, lyophilize aqueous solutions and store as a powder .
Advanced: How to resolve contradictions in impurity profiles between analytical batches?
Methodological Answer:
Contradictions may arise from:
- Method Variability: Standardize HPLC parameters (column type, flow rate, detection wavelength) across batches .
- Degradation Pathways: Conduct forced degradation studies (heat, light, pH extremes) to identify labile sites .
- Mass Spectrometry Imaging (MSI): Map spatial distribution of impurities in solid-state samples .
Advanced: Which computational approaches predict biological targets and interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against glycosidase or kinase targets, leveraging the compound’s hydroxyl/acetamide motifs .
- Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
- QSAR Modeling: Corrogate electronic descriptors (HOMO-LUMO gaps, MESP) with inhibitory activity data from analogous compounds .
Advanced: What advanced spectroscopic techniques confirm stereochemical integrity?
Methodological Answer:
- NOESY/ROESY NMR: Detect through-space correlations to assign axial/equatorial hydroxyl configurations .
- Vibrational Circular Dichroism (VCD): Resolve absolute configuration by comparing experimental and DFT-simulated spectra .
- Synchrotron XRD: High-flux X-rays resolve subtle stereochemical deviations in crystalline form .
Advanced: How to design biochemical assays for evaluating inhibitory activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Cell-Based Assays:
- Fluorescence Polarization: Track intracellular target engagement in live cells .
Advanced: What strategies elucidate mechanistic interactions with enzymes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
